(1,12-Dimethoxydodecyl)benzene
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Overview
Description
(1,12-Dimethoxydodecyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 1,12-dimethoxydodecyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,12-Dimethoxydodecyl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,12-dimethoxydodecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar alkylation processes, often using more efficient and scalable catalysts such as zeolites. The use of mesoporous Beta zeolites has been shown to enhance the catalytic activity and stability, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(1,12-Dimethoxydodecyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while nitration can introduce nitro groups onto the benzene ring.
Scientific Research Applications
(1,12-Dimethoxydodecyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane interactions due to its amphiphilic nature.
Industry: It is used in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of (1,12-Dimethoxydodecyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the 1,12-dimethoxydodecyl group can influence the reactivity and orientation of these reactions .
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzene: Similar in structure but lacks the methoxy groups.
Methoxybenzene (Anisole): Contains a methoxy group but lacks the long alkyl chain.
Dodecanol: Contains a long alkyl chain but lacks the aromatic ring.
Uniqueness
(1,12-Dimethoxydodecyl)benzene is unique due to the presence of both a long alkyl chain and methoxy groups, which confer distinct physical and chemical properties. This combination makes it useful in applications requiring amphiphilic molecules .
Properties
CAS No. |
920753-82-8 |
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Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1,12-dimethoxydodecylbenzene |
InChI |
InChI=1S/C20H34O2/c1-21-18-14-9-7-5-3-4-6-8-13-17-20(22-2)19-15-11-10-12-16-19/h10-12,15-16,20H,3-9,13-14,17-18H2,1-2H3 |
InChI Key |
PKYVXSPVBCFAPX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCCCCCCCC(C1=CC=CC=C1)OC |
Origin of Product |
United States |
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